2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid
Description
This compound features a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The pyridin-2-ylidene moiety is conjugated with a cyanoethanedithioic acid group, distinguishing it from simpler pyridine derivatives.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S2/c10-6-1-4(9(11,12)13)3-15-7(6)5(2-14)8(16)17/h1,3,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQRKMNLXCKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C(=S)S)NC=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 3-Chloro-5-(Trifluoromethyl)Pyridine Derivatives
The chloro and trifluoromethyl substituents on the pyridine ring are critical for directing subsequent reactions. A patent describing the preparation of 3-chloro-2-cyano-5-trifluoromethyl pyridine (CN106349159A) provides insights into functionalizing the pyridine core. The method involves dissolving 3-chloro-2-R-5-trifluoromethyl pyridine in a solvent (e.g., dichloromethane) with an activating agent (e.g., phosphorus oxychloride), followed by heating under reflux for 4–6 hours. After cooling, the product is filtered and vacuum-dried. This intermediate could serve as a precursor for further modifications to introduce the cyanoethanedithioic acid group.
Cyano Group Introduction via Knoevenagel Condensation
The cyanoethanedithioic acid moiety may be introduced through condensation reactions. A study on N-amino-3-cyano-2-pyridone derivatives demonstrates the use of cyanoacetohydrazide and activated nitriles (e.g., malononitrile) in water/ethanol mixtures with piperidine as a catalyst. This one-pot method involves:
- Knoevenagel condensation between aldehydes and cyanoacetohydrazide.
- Michael addition to the nitrile substrate.
- Intramolecular cyclization and oxidative aromatization.
Adapting this protocol, the target compound could form via condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with cyanoethanedithioic acid precursors.
Multi-Component Reaction Strategies
Three-Component Assembly with Dithiomalondianilide
A validated approach for synthesizing dithiolo[3,4-b]pyridines involves reacting dithiomalondianilide with 3-aryl-2-cyanoacrylamides in ethanol using morpholine as a catalyst. The mechanism proceeds through:
- Michael addition of the dithiomalondianilide anion to the cyanoacrylamide.
- Cyclization to form the dihydropyridine ring.
- Oxidative aromatization to yield the bicyclic system.
For the target compound, replacing the acrylamide with a cyanoethanedithioic acid derivative could facilitate analogous cyclization. Reaction conditions (40–50°C in ethanol, 2–3 hours) and yields (22–54%) reported for similar systems provide a benchmark.
Solvent and Catalyst Optimization
Key factors influencing multi-component reactions include:
| Parameter | Optimal Condition | Yield Range | Source |
|---|---|---|---|
| Solvent | Ethanol/Water (1:1) | 37–54% | |
| Catalyst | Piperidine/Morpholine | 22–43% | |
| Temperature | 40–70°C | 37–54% | |
| Reaction Time | 2–6 hours | 22–54% |
These conditions emphasize the importance of polar protic solvents and amine catalysts in facilitating cascade reactions.
Mechanistic Insights from Computational Studies
Rate-Limiting Cyclization Step
Density functional theory (DFT) studies on related dithiolopyridines reveal that the intramolecular cyclization step is rate-limiting, with an activation barrier of 28.8 kcal/mol. For the target compound, cyclization to form the pyridin-2-ylidene ring conjugated with the dithioic acid group would likely follow a similar trajectory. The use of ethanol as a solvent reduces energy barriers by stabilizing transition states through hydrogen bonding.
Oxidative Aromatization Pathways
Oxidative closure of the dithiolane ring in dithiolopyridines occurs via disulfide bond formation, requiring ambient oxygen or mild oxidizing agents. This step is critical for achieving the final aromatic system and could be adapted for the cyanoethanedithioic acid moiety using iodine or dimethyl sulfoxide (DMSO) as oxidants.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
While no direct data exists for the target compound, patents for analogous pyridine derivatives highlight the use of continuous flow reactors to enhance yield and purity. Key advantages include:
Purification Techniques
Recrystallization from acetone/ethanol mixtures and flash chromatography (silica gel, acetone eluent) are effective for isolating related dithiolopyridines. For the target compound, gradient elution with ethyl acetate/hexane may improve separation of polar byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities among analogs:
Key Observations :
- Trifluoromethyl and Chloro Substitutents : Common across all analogs, enhancing lipophilicity and resistance to metabolic degradation .
- Phenoxypropanoic Acid (Haloxyfop): Targets grass-specific ACCase enzymes, enabling selective herbicidal activity . Benzamide (Fluopyram, Fluopicolide): Disrupts mitochondrial function in fungi via succinate dehydrogenase inhibition .
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid
- Molecular Formula : C₉H₅ClF₃N₂OS₂
- Molecular Weight : 301.73 g/mol
- CAS Number : Not available in the provided sources.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. Similar compounds have demonstrated the following mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound may inhibit phosphopantetheinyl transferases (pptases), which are crucial for bacterial metabolism. This inhibition can disrupt various metabolic processes, leading to bacterial growth suppression.
-
Targeting Metabolic Pathways :
- By interacting with key enzymes, it can affect primary and secondary metabolic pathways in microorganisms, potentially leading to antimicrobial effects.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : In vitro studies suggest that derivatives of pyridine compounds exhibit significant antibacterial activity against various pathogens.
- Phytotoxicity : Some studies indicate that similar compounds can affect plant growth, suggesting potential applications in herbicide development.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridine derivatives similar to 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid:
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study A | Antibacterial | Showed significant inhibition of Gram-positive bacteria at low concentrations. |
| Study B | Phytotoxicity | Induced growth inhibition in certain weed species, indicating potential as a herbicide. |
| Study C | Enzyme Inhibition | Demonstrated effective inhibition of pptases in bacterial cultures, leading to reduced growth rates. |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes starting with halogenated pyridine derivatives. For example, intermediates like 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS: 658066-44-5) are synthesized via nucleophilic substitution or coupling reactions under controlled conditions . Key optimization parameters include:
- Temperature: Reactions involving trifluoromethyl groups often require low temperatures (0–5°C) to prevent decomposition, as seen in analogous pyridinecarboxylic acid syntheses .
- Catalysts: Palladium or copper catalysts may enhance coupling efficiency for pyridylidene intermediates.
- Solvent choice: THF or DMF is preferred for polar intermediates to stabilize reactive species .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
A combination of techniques is essential:
- NMR spectroscopy: ¹H/¹³C NMR resolves tautomeric forms (e.g., pyridin-2-ylidene vs. pyridinium), with chemical shifts for cyano (~110 ppm) and dithioic acid groups (~200 ppm) being diagnostic .
- HPLC-MS: Quantifies purity (>98%) and identifies trace byproducts (e.g., chlorinated impurities) using C18 columns and acetonitrile/water gradients .
- Elemental analysis: Validates stoichiometry, particularly for sulfur and fluorine content.
Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic substitution or redox reactions?
Answer:
The CF₃ group is electron-withdrawing, reducing electron density on the pyridine ring and directing nucleophilic attacks to the 3-chloro position. For example:
- Hydrolysis: Under basic conditions, the chloro substituent is susceptible to displacement, forming intermediates like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) .
- Redox stability: The CF₃ group stabilizes radical intermediates, complicating reduction pathways. Electrochemical studies (cyclic voltammetry) are recommended to map redox potentials .
Advanced: What are the primary degradation pathways of this compound in environmental or biological systems?
Answer:
Metabolic profiling in soil/vegetable systems reveals two major pathways :
Oxidative cleavage: The dithioic acid moiety oxidizes to 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) .
Hydrolysis: The cyano group hydrolyzes to carboxylic acid derivatives under neutral/basic conditions.
Key analytical tools:
- LC-QTOF-MS identifies low-abundance metabolites.
- Isotope labeling (e.g., ¹⁴C) tracks degradation kinetics.
Advanced: How can tautomerism of the pyridin-2-ylidene group affect spectroscopic interpretation?
Answer:
The compound exists in equilibrium between enol (dithioic acid) and keto (pyridinium) forms, influenced by solvent polarity and pH.
- In DMSO-d₆: The enol form dominates, evidenced by a broad ¹H NMR signal for the thiol proton (~12 ppm).
- In CDCl₃: The keto form is stabilized, with distinct ¹³C shifts for the conjugated cyano group .
Methodological note: Variable-temperature NMR and X-ray crystallography are critical to resolve tautomeric states.
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity: The dithioic acid group is prone to photodegradation; store in amber glass under inert gas (N₂/Ar) .
- Temperature: Long-term stability requires refrigeration (2–8°C), with degradation rates increasing above 25°C (TGA/DSC data recommended) .
- Moisture: Hydrolysis of the cyano group necessitates desiccants (e.g., silica gel).
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular docking: Models interactions with cytochrome P450 enzymes (e.g., CYP3A4), leveraging crystal structures from the Protein Data Bank .
- QSAR studies: Correlate substituent effects (e.g., Cl vs. CF₃) with inhibitory activity using descriptors like logP and Hammett constants .
- MD simulations: Assess binding stability of the pyridylidene moiety in aqueous environments (AMBER/CHARMM force fields) .
Advanced: How do conflicting spectral data (e.g., NMR vs. MS) arise, and how should they be resolved?
Answer:
Contradictions may stem from:
- Tautomerism: MS ([M+H]⁺) may reflect the keto form, while NMR captures equilibrium states.
- Degradation during analysis: LC-MS with cold injection ports (4°C) minimizes thermal decomposition .
Resolution strategy: Cross-validate with IR (C≡N stretch at ~2200 cm⁻¹) and high-resolution MS .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and fume hood use (NFPA Health Hazard Rating: 3) .
- Spill management: Neutralize with sodium bicarbonate; avoid aqueous rinses to prevent hydrolysis .
- Waste disposal: Incinerate in halogen-approved facilities to prevent CF₃ release .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process analytical technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediates .
- Quality by design (QbD): Design of experiments (DoE) optimizes critical parameters (e.g., stoichiometry, agitation rate) .
- Purification: Recrystallization from ethanol/water mixtures enhances purity (>99.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
